molecular formula C10H16O3 B2508939 1-Oxaspiro[4.5]decane-8-carboxylic acid CAS No. 2408957-75-3

1-Oxaspiro[4.5]decane-8-carboxylic acid

Cat. No.: B2508939
CAS No.: 2408957-75-3
M. Wt: 184.235
InChI Key: GEORDVAFKOMDCW-UHFFFAOYSA-N
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Description

1-Oxaspiro[45]decane-8-carboxylic acid is a chemical compound with the molecular formula C10H16O3 It is characterized by a spirocyclic structure, which includes an oxaspiro ring fused with a decane backbone

Preparation Methods

The synthesis of 1-Oxaspiro[4.5]decane-8-carboxylic acid typically involves the reaction of 1-oxaspiro[2,5]octane-2-carboxylic acid nitrile with sodium malonate in toluene. This reaction produces ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate, which is then de-ethoxycarbonylated by refluxing in dimethyl sulfoxide (DMSO) to yield the desired product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

1-Oxaspiro[4.5]decane-8-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.

    Substitution: It can participate in substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents employed.

Scientific Research Applications

1-Oxaspiro[4.5]decane-8-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying spirocyclic compounds.

    Biology: Its unique structure makes it a candidate for studying biological interactions and potential bioactive properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-Oxaspiro[4.5]decane-8-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. Its spirocyclic structure allows it to interact uniquely with enzymes and receptors, potentially leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

1-Oxaspiro[4.5]decane-8-carboxylic acid can be compared with similar compounds such as 8-oxaspiro[4.5]decane-1-carboxylic acid While both compounds share a spirocyclic structure, differences in the position of functional groups and overall molecular configuration result in distinct chemical and biological properties The uniqueness of 1-Oxaspiro[4

Conclusion

1-Oxaspiro[45]decane-8-carboxylic acid is a compound of significant interest in various scientific fields Its unique structure and reactivity make it a valuable subject for research and potential applications in chemistry, biology, medicine, and industry

Properties

IUPAC Name

1-oxaspiro[4.5]decane-8-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O3/c11-9(12)8-2-5-10(6-3-8)4-1-7-13-10/h8H,1-7H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEORDVAFKOMDCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC(CC2)C(=O)O)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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